molecular formula C8H14OS B8650069 3-propylthian-4-one

3-propylthian-4-one

Cat. No.: B8650069
M. Wt: 158.26 g/mol
InChI Key: HLXHVBJATYOCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-propylthian-4-one is a sulfur-containing heterocyclic compound It is a derivative of tetrahydrothiopyran-4-one, where a propyl group is attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

    Intramolecular Dieckmann Condensation: This method involves the cyclization of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH).

    Addition of Hydrogen Sulfide to Divinyl Ketones: Another method involves the double addition of hydrogen sulfide (H₂S) or sodium sulfide (Na₂S) to divinyl ketones.

Industrial Production Methods

Industrial production methods for 3-propyl-tetrahydrothiopyran-4-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-propylthian-4-one can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of this compound can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: The compound can undergo substitution reactions at the sulfur atom or the carbon atoms adjacent to the sulfur.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄

    Substitution: Halides, electrophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

3-propylthian-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-propyl-tetrahydrothiopyran-4-one depends on its specific application. In pharmaceuticals, it may act by inhibiting enzymes or interacting with specific molecular targets. For example, some derivatives have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1 . The exact molecular pathways involved can vary based on the specific derivative and its target.

Comparison with Similar Compounds

3-propylthian-4-one can be compared with other similar sulfur-containing heterocycles:

    Tetrahydrothiopyran-4-one: The parent compound without the propyl group. It has similar chemical properties but may differ in reactivity and applications.

    Thiochroman-4-one: Another sulfur-containing heterocycle with a different ring structure.

    Tetrahydropyran-4-one: An oxygen-containing analog.

Properties

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

3-propylthian-4-one

InChI

InChI=1S/C8H14OS/c1-2-3-7-6-10-5-4-8(7)9/h7H,2-6H2,1H3

InChI Key

HLXHVBJATYOCBD-UHFFFAOYSA-N

Canonical SMILES

CCCC1CSCCC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-propyl-tetrahydrothiopyran-4-one-3-carboxylic acid, allyl ester (0.272 g, 1.1 mmol) in 5.0 mL dry tetrahydrofuran at room temperature was successively added morpholine (0.979 g, 1.12 mmol) followed by tetrakis(triphenylphosphine)palladium(0) (0.064 g, 0.055 mmol). Stirring was continued until the thin layer chromatography indicated the completion of reaction at which point the reaction mixture was evaporated and the crude product was purified by flash column chromatography on silica gel eluted eluted with hexane: ether (19: 1) to give 0.163 g of 3-propyl-tetrahydrothiopyran-4-one.
Name
3-propyl-tetrahydrothiopyran-4-one-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
allyl ester
Quantity
0.272 g
Type
reactant
Reaction Step Two
Quantity
0.979 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0.064 g
Type
catalyst
Reaction Step Five

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